

Spectroscopic Profile of Ulopterol: A Technical Guide

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Compound of Interest

Compound Name: *Ulopterol*

Cat. No.: *B192079*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ulopterol**, a coumarin derivative with the molecular formula $C_{15}H_{18}O_5$. The IUPAC name for **Ulopterol** is 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of Ulopterol

The structural elucidation of **Ulopterol** has been accomplished through various spectroscopic techniques. The data presented below has been compiled from scientific literature reporting the isolation and characterization of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Ulopterol** are summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data for **Ulopterol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in the searched resources			

Table 2: ^{13}C NMR Spectroscopic Data for **Ulopterol**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in the searched resources		

Note: Specific chemical shift values and coupling constants are pending access to the full-text scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Ulopterol** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **Ulopterol**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in the searched resources	

Note: Specific wavenumber values are pending access to the full-text scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The key mass spectral data for **Ulopterol** are shown in Table 4.

Table 4: Mass Spectrometry (MS) Data for **Ulopterol**

m/z	Ion Type
Data not available in the searched resources	

Note: Specific m/z values are pending access to the full-text scientific literature.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained using the following standard experimental procedures.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

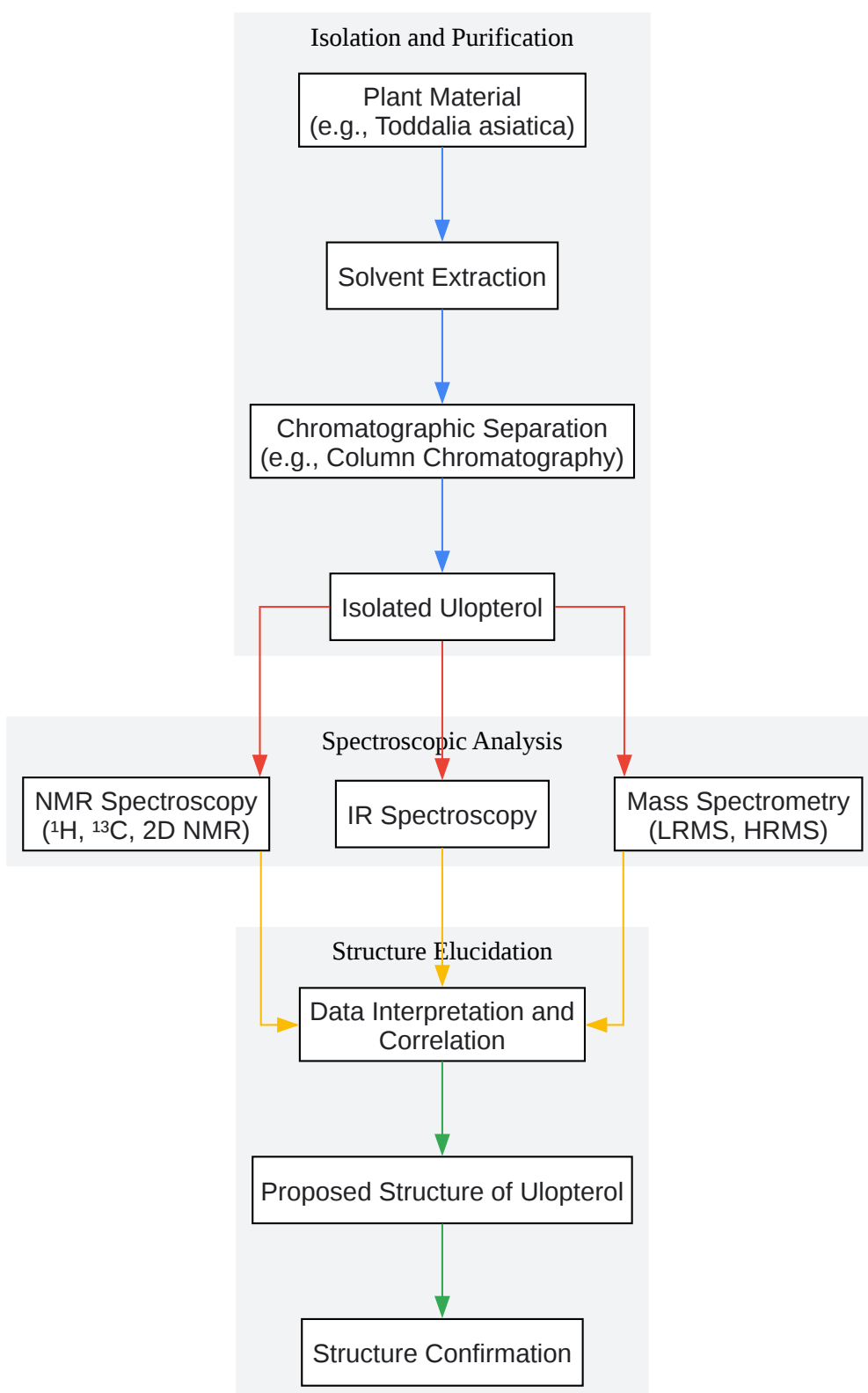
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One (or equivalent). The sample is prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are typically obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a natural product like **Ulopterol** is depicted in the following diagram.



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Caption: Workflow of Spectroscopic Analysis for **Ulopterol**.

This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are essential for the identification, characterization, and quality control of **Ulopterol**. Further detailed spectroscopic data will be updated upon access to the complete primary literature.

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